molecular formula C13H14O2 B1315168 Ethyl 3,4-dihydronaphthalene-2-carboxylate CAS No. 100046-58-0

Ethyl 3,4-dihydronaphthalene-2-carboxylate

Cat. No. B1315168
CAS RN: 100046-58-0
M. Wt: 202.25 g/mol
InChI Key: DLWBMIPICBZTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation CCOC(=O)C1=CC2=CC=CC=C2CC1 . This indicates the presence of an ethoxy carbonyl group attached to a dihydronaphthalene ring.


Physical And Chemical Properties Analysis

This compound has a melting point of 55.21 °C and a boiling point of 306.9 °C .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Ethyl 3,4-dihydronaphthalene-2-carboxylate has been used in the synthesis of a variety of complex organic compounds. For instance, it has been employed in the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, which are important in the formation of dihydronaphtho[1,2-b]furan ring and spiro compounds (Arrault et al., 2001). Similarly, it is used in the synthesis of benzo[h]quinazolines, a group of heterocyclic systems containing a benzo[h]quinazoline fragment, showcasing its versatility in organic chemistry (Grigoryan, 2018).

Application in Pharmaceutical Research

This compound has been used in the synthesis of compounds with potential pharmaceutical applications. For example, it's involved in the synthesis of ergot alkaloids and related compounds, which have been shown to possess oxytocic activity, meaning they can induce contractions in the uterus (Horii et al., 1965). Additionally, it has been used in the creation of various benzo[h]quinazoline derivatives, some of which exhibit antimonoamineoxidase activity and have been studied for their antitumor properties (Markosyan et al., 2008).

Developing Advanced Chemical Synthesis Techniques

The compound is also integral in developing new methods for chemical synthesis. For instance, it has been used in the platinum-catalyzed intramolecular hydroarylation of allenyl arenes, which is an efficient synthetic method for creating 1,4-dihydronaphthalenes (Mo & Lee, 2010). This process demonstrates the compound's role in facilitating complex chemical reactions that are crucial for synthesizing new materials and molecules.

Safety and Hazards

The safety data sheet for Ethyl 3,4-dihydronaphthalene-2-carboxylate suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of exposure, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . Consultation with a physician is advised .

Future Directions

As Ethyl 3,4-dihydronaphthalene-2-carboxylate is used for research purposes , future directions could involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

ethyl 3,4-dihydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWBMIPICBZTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504944
Record name Ethyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100046-58-0
Record name Ethyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol (2.45 g, 11.1 mmol), triethylamine (2.70 g, 26.7 mmol) and tetrahydrofuran (50 ml) was cooled to 0° C., followed by adding dropwise thereto methanesulfonyl chloride (1.53 g, 13.3 mmol). The reaction mixture was stirred at 0-5° C. for 1.5 hours and then at room temperature for 7 hours, and allowed to stand overnight at room temperature. The reaction mixture was poured into a cold aqueous ammonium chloride solution and extracted twice with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium hydrogencarbonate solution and a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:99) to obtain 2.12 g of ethyl 3,4-dihydronaphthalene-2-carboxylate.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4-dihydronaphthalene-2-carboxylate
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Ethyl 3,4-dihydronaphthalene-2-carboxylate
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